molecular formula C15H22ClNO2 B1679159 Prodilidine hydrochloride CAS No. 3734-16-5

Prodilidine hydrochloride

Cat. No.: B1679159
CAS No.: 3734-16-5
M. Wt: 283.79 g/mol
InChI Key: RBBBYDOGRKOESS-UHFFFAOYSA-N
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Description

Prodilidine hydrochloride is an opioid analgesic that is a ring-contracted analogue of prodine. It has similar analgesic efficacy to codeine but is only about one-third as potent. This compound is known for its low abuse potential, making it a safer alternative for pain management .

Chemical Reactions Analysis

Prodilidine hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

Prodilidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of opioid analgesics and their synthetic analogues.

    Biology: The compound is used in research to understand the biological pathways and mechanisms of opioid analgesics.

    Medicine: this compound is studied for its potential use in pain management, especially in cases where there is a risk of abuse with other opioids.

    Industry: The compound is used in the development of safer analgesic drugs with lower abuse potential

Mechanism of Action

Prodilidine hydrochloride exerts its effects by acting as a mu-opioid receptor agonist. This interaction leads to the activation of the receptor, which in turn inhibits the release of neurotransmitters involved in pain transmission. The molecular targets and pathways involved include the central nervous system’s opioid receptors, which modulate pain perception and response .

Comparison with Similar Compounds

Prodilidine hydrochloride is unique in its low abuse potential compared to other opioid analgesics. Similar compounds include:

This compound stands out due to its balanced efficacy and safety profile, making it a valuable compound in pain management research and application.

Properties

CAS No.

3734-16-5

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

(1,2-dimethyl-3-phenylpyrrolidin-3-yl) propanoate;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-4-14(17)18-15(10-11-16(3)12(15)2)13-8-6-5-7-9-13;/h5-9,12H,4,10-11H2,1-3H3;1H

InChI Key

RBBBYDOGRKOESS-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl

Canonical SMILES

CCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2.Cl

Appearance

Solid powder

3734-16-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Prodilidine hydrochloride;  Prodilidine HCl;  A-1981-12;  ARC I-O-1;  CI 427;  CI-427;  CL 427;  Cogesic;  EINECS 223-094-7;  NSC 172119.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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